molecular formula C31H49N9O11 B163335 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B CAS No. 137756-28-6

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

Cat. No. B163335
CAS RN: 137756-28-6
M. Wt: 723.8 g/mol
InChI Key: QJMCERSHHCUHFY-UHFFFAOYSA-N
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Description

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a synthetically produced fluorescent siderophore . It is an analog of the natural siderophore ferrioxamine B . NBD-DFO is a highly-specific Fe3+ hydroxamate indicator/chelator . Its fluorescence is quenched by Fe3+ ions .


Synthesis Analysis

NBD-DFO was synthesized by coupling 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to the terminal amino group of desferrioxamine B (DFO) .


Molecular Structure Analysis

The molecular structure of NBD-DFO is derived from the coupling of 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to desferrioxamine B (DFO) . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

NBD-DFO exhibits a reversible binding to Cu2+ ion in the presence of other metal ions, giving a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of NBD-DFO are largely determined by its fluorescent properties and its ability to bind with certain ions. For example, it exhibits a reversible binding to Cu2+ ion, resulting in a significant increase in fluorescence intensity .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is copper (Cu2+) ions . It exhibits a reversible binding to Cu2+ ions in the presence of other metal ions . NBD-DFO is also a highly-specific Fe3+ hydroxamate indicator/chelator .

Mode of Action

NBD-DFO interacts with its targets by binding to them. This binding is reversible and results in a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 . This suggests a strong interaction between NBD-DFO and Cu2+ ions.

Biochemical Pathways

It is known that the compound plays a role in the uptake of iron by plants . The NBD-DFO is fluorescent only when unferrated and can thus be used as a probe to follow iron removal from the siderophore .

Pharmacokinetics

It is known that the compound demonstrates excellent permeation across membranes This suggests that it may have good bioavailability

Result of Action

The binding of NBD-DFO to Cu2+ ions results in a significant increase in fluorescence intensity . This can be used to image intracellular Cu2+ in cells . In the context of iron uptake by plants, NBD-DFO acts similarly to the natural siderophore ferrioxamine B .

Action Environment

The action of NBD-DFO can be influenced by environmental factors. For example, the rate of iron uptake was significantly lower in both cotton and maize plants in the presence of an antibiotic agent . This suggests that rhizosphere microorganisms play an important role in NBD-DFO-mediated iron uptake .

properties

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCERSHHCUHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160301
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

CAS RN

137756-28-6
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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